molecular formula C18H19Cl2N3O3 B10902786 N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(4-chlorophenyl)amino]butanehydrazide

N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(4-chlorophenyl)amino]butanehydrazide

Cat. No.: B10902786
M. Wt: 396.3 g/mol
InChI Key: FVTVFYTWRSWMBY-UFFVCSGVSA-N
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Description

2-(4-Chloroanilino)-N’~1~-[(E)-1-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]butanohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes both chloroaniline and hydroxy-methoxyphenyl groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloroanilino)-N’~1~-[(E)-1-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]butanohydrazide typically involves multiple steps:

    Formation of the Hydrazide: The initial step involves the reaction of butanoic acid hydrazide with 4-chloroaniline under acidic conditions to form the intermediate hydrazide.

    Condensation Reaction: The intermediate hydrazide is then subjected to a condensation reaction with 3-chloro-4-hydroxy-5-methoxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloroanilino)-N’~1~-[(E)-1-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]butanohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted anilines.

Scientific Research Applications

2-(4-Chloroanilino)-N’~1~-[(E)-1-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]butanohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chloroanilino)-N’~1~-[(E)-1-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]butanohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloroanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-thiazolone
  • 2-methoxyphenyl isocyanate

Uniqueness

2-(4-Chloroanilino)-N’~1~-[(E)-1-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]butanohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H19Cl2N3O3

Molecular Weight

396.3 g/mol

IUPAC Name

2-(4-chloroanilino)-N-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]butanamide

InChI

InChI=1S/C18H19Cl2N3O3/c1-3-15(22-13-6-4-12(19)5-7-13)18(25)23-21-10-11-8-14(20)17(24)16(9-11)26-2/h4-10,15,22,24H,3H2,1-2H3,(H,23,25)/b21-10+

InChI Key

FVTVFYTWRSWMBY-UFFVCSGVSA-N

Isomeric SMILES

CCC(C(=O)N/N=C/C1=CC(=C(C(=C1)Cl)O)OC)NC2=CC=C(C=C2)Cl

Canonical SMILES

CCC(C(=O)NN=CC1=CC(=C(C(=C1)Cl)O)OC)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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